molecular formula C7H14N2O B6282776 (3R)-3-amino-1-methylazepan-2-one CAS No. 1375245-25-2

(3R)-3-amino-1-methylazepan-2-one

Cat. No.: B6282776
CAS No.: 1375245-25-2
M. Wt: 142.20 g/mol
InChI Key: GSUTYTQBQFQORF-ZCFIWIBFSA-N
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Description

(3R)-3-amino-1-methylazepan-2-one is a chiral compound belonging to the class of azepanones. This compound features a seven-membered ring with an amino group and a methyl group attached to the ring. Its unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-1-methylazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amino acid derivative with a cyclizing agent. The reaction conditions often require specific temperatures and pH levels to ensure the correct stereochemistry of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining the desired stereochemistry and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-1-methylazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted azepanones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(3R)-3-amino-1-methylazepan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-3-amino-1-methylazepan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3R)-3-amino-1-methylpiperidin-2-one
  • (3R)-3-amino-1-methylhexan-2-one
  • (3R)-3-amino-1-methylheptan-2-one

Uniqueness

(3R)-3-amino-1-methylazepan-2-one is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to its six-membered and five-membered ring analogs. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

1375245-25-2

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(3R)-3-amino-1-methylazepan-2-one

InChI

InChI=1S/C7H14N2O/c1-9-5-3-2-4-6(8)7(9)10/h6H,2-5,8H2,1H3/t6-/m1/s1

InChI Key

GSUTYTQBQFQORF-ZCFIWIBFSA-N

Isomeric SMILES

CN1CCCC[C@H](C1=O)N

Canonical SMILES

CN1CCCCC(C1=O)N

Purity

0

Origin of Product

United States

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